ethyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.14092740 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
- Ethyl benzoate thiocarbohydrazone undergoes chemical transformations to yield compounds with potential for further chemical applications, showcasing the versatility of compounds related to ethyl 4-[...]-benzoate in synthetic chemistry (Postovskii et al., 1977).
Antimicrobial Applications
- Novel compounds synthesized from ethyl 4-[...]-benzoate analogs have been investigated for their antimicrobial activities, indicating their potential as antimicrobial agents against various pathogens (Desai et al., 2007).
Biological Activities
- Research into derivatives of ethyl 4-[...]-benzoate has led to the discovery of compounds with significant biological activities, including differentiation and proliferation effects on certain cancer cells, suggesting their potential in medical research and therapy (郭瓊文, 2006).
Material Science and Optical Properties
- The synthesis and characterization of ethyl 4-[...]-benzoate derivatives have contributed to the development of new materials with specific optical properties, indicating their utility in areas such as optical storage and nonlinear optical materials (Abdullmajed et al., 2021).
Liquid Crystalline Polymers
- Ethyl 4-[...]-benzoate compounds have been utilized in the synthesis of liquid crystalline polysiloxanes, demonstrating the compound's role in creating materials with smectogen properties, which are of interest in the field of advanced materials research (Bracon et al., 2000).
Properties
IUPAC Name |
ethyl 4-[[4-(morpholine-4-carbonyl)phenyl]carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-20(26)16-5-9-18(10-6-16)23-21(29)22-17-7-3-15(4-8-17)19(25)24-11-13-27-14-12-24/h3-10H,2,11-14H2,1H3,(H2,22,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUKRBUTYRGDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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